8-Oxoadenosine
Overview
Description
8-Hydroxyadenosine is a modified nucleoside where the hydrogen atom at the 8th position of the adenine base is replaced by a hydroxy group. This compound is an analog of adenosine and is often used as a reference for analyzing oxidative stress in RNA hydrolysates . It has a molecular formula of C10H13N5O5 and a molecular weight of 283.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 8-Hydroxyadenosine involves the C(8)benzyloxylation of 8-bromoadenosine followed by catalytic hydrogenation . Another method described by Meunier involves the synthesis of 8-Hydroxyadenosine-5’-monophosphate without using halogen derivatives as synthetic intermediates, utilizing water-soluble manganese .
Industrial Production Methods
While specific industrial production methods for 8-Hydroxyadenosine are not widely documented, the compound is typically synthesized in research laboratories using the aforementioned synthetic routes. The compound is then purified and crystallized or lyophilized for further use .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxyadenosine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions involving 8-Hydroxyadenosine include oxidizing agents like dimethyldioxirane and reducing agents like catalytic hydrogenation . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from the reactions of 8-Hydroxyadenosine depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may result in reduced forms of the compound .
Scientific Research Applications
8-Hydroxyadenosine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-Hydroxyadenosine involves its interaction with cellular components, particularly nucleic acids. The compound can alter hydrogen bonding in oxidized DNA, leading to changes in the structure and function of the DNA . This interaction is believed to play a role in the compound’s potential therapeutic effects and its impact on cellular processes.
Comparison with Similar Compounds
8-Hydroxyadenosine is unique in its structure and properties compared to other similar compounds. Some of the similar compounds include:
Properties
IUPAC Name |
6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5/c11-7-4-8(13-2-12-7)15(10(19)14-4)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,14,19)(H2,11,12,13)/t3-,5-,6-,9-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHOMUNTZPIBIL-UUOKFMHZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=O)N2)C3C(C(C(O3)CO)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C(=O)N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29851-57-8 | |
Record name | 8-Oxoadenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029851578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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